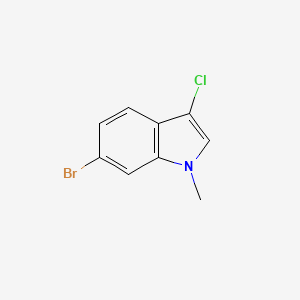

6-bromo-3-chloro-1-methyl-1H-indole

Description

6-Bromo-3-chloro-1-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 6, a chlorine atom at position 3, and a methyl group at the nitrogen (position 1). Indoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrrole ring, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activity. The bromine and chlorine atoms introduce electron-withdrawing effects, which may alter the compound’s electronic distribution and reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C9H7BrClN |

|---|---|

Molecular Weight |

244.51 g/mol |

IUPAC Name |

6-bromo-3-chloro-1-methylindole |

InChI |

InChI=1S/C9H7BrClN/c1-12-5-8(11)7-3-2-6(10)4-9(7)12/h2-5H,1H3 |

InChI Key |

YMXZDQJNJUWSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural and spectral differences between 6-bromo-3-chloro-1-methyl-1H-indole and analogous compounds:

*Calculated molecular weight.

Key Comparative Analysis

Electronic Effects

- Halogen Positioning: Bromine at position 6 (target compound) vs. position 5 (5-bromo-6-chloro-3-ethyl-1H-indole ) alters electron density distribution.

- N-Methylation : The 1-methyl group in the target compound reduces hydrogen-bonding capacity compared to NH-containing analogs like 6-chloro-3-(4-methylbenzyl)-1H-indole .

Spectroscopic Signatures

- $ ^1H $ NMR : N-Methylation eliminates the NH proton signal (~δ 7.5–8.5 in NH-containing indoles ). For example, in 6-chloro-3-(4-methylbenzyl)-1H-indole, the NH proton appears at δ 7.93 , whereas the target compound’s methyl group would shift adjacent protons (e.g., C2-H) downfield due to deshielding.

- $ ^{13}C $ NMR : Chlorine at C3 (target) vs. C6 (6-chloro-3-benzyl analog ) results in distinct carbon chemical shifts. In 3-chloro-1H-indole derivatives, C3 typically resonates near δ 110–120 .

Q & A

Q. What are optimal reaction conditions for synthesizing 6-bromo-3-chloro-1-methyl-1H-indole?

- Methodological Answer : Synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or halogenation of indole precursors. For example:

- Use PEG-400:DMF (1:1) as a solvent system to enhance reaction homogeneity and yield.

- Employ CuI (1.3 equivalents) as a catalyst for efficient cyclization at room temperature (12–24 hours).

- Purify via flash column chromatography with gradients of ethyl acetate:hexane (70:30 to 100% ethyl acetate) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : Key NMR markers include:

- ¹H NMR : Aromatic protons (δ 6.80–7.23 ppm, multiplet patterns), methyl groups (δ 3.72 ppm for –OCH₃ analogs), and alkyl chain protons (δ 3.22–4.62 ppm, triplet patterns for –CH₂– groups).

- ¹³C NMR : Indole ring carbons (δ 110–146 ppm), halogen-substituted carbons (δ 114–128 ppm for Br/Cl), and carbonyls (δ 165–175 ppm for ester derivatives).

- Cross-validate with HRMS (e.g., FAB-HRMS m/z 385.0461 [M+H]⁺ for bromo-chloro analogs) .

Q. What purification techniques are effective for removing residual DMF from synthetic products?

- Methodological Answer :

- Use repeated water-ethyl acetate extractions (3×) to partition DMF into the aqueous layer.

- Apply vacuum drying at 90°C for 2–4 hours to evaporate residual solvent.

- Confirm purity via TLC (Rf ~0.22 in 70:30 EtOAc:hexane) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SCXRD) to determine dihedral angles (e.g., –COOH group vs. indole ring: 6° deviation) and hydrogen-bonding networks (O–H⋯O and N–H⋯O interactions).

- Analyze intermolecular interactions (e.g., C–H⋯π, Cl⋯π) to explain packing motifs and stability.

- Compare with analogous structures (e.g., 6-iodo-indole derivatives) to assess halogen effects on lattice parameters .

Q. How to address contradictory bioactivity data in pharmacological studies?

- Methodological Answer :

- Conduct dose-response assays to identify non-linear effects (e.g., hormesis in cytotoxicity studies).

- Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics) alongside cell-based models.

- Reconcile discrepancies by controlling variables like solvent choice (DMSO vs. PEG) and metabolic stability (e.g., cytochrome P450 interactions) .

Q. What strategies optimize structure-activity relationship (SAR) studies for indole derivatives?

- Methodological Answer :

- Systematically vary substituents (e.g., replace Br with I or CH₃O) to probe electronic and steric effects.

- Use molecular docking to predict binding affinities (e.g., indole-3-carbaldehyde derivatives in kinase inhibition).

- Validate hypotheses with in vitro assays (e.g., IC₅₀ comparisons for bromo vs. chloro analogs) .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and ligands (e.g., Xantphos) to improve reaction efficiency.

- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for sterically hindered reactions).

- Monitor reaction progress via LC-MS to identify side products (e.g., dehalogenation or dimerization) .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting results in crystallographic vs. computational modeling studies?

- Methodological Answer :

- Compare experimental bond lengths/angles (e.g., C–Br: 1.89 Å from SCXRD) with DFT-optimized geometries.

- Assess solvent effects in simulations (e.g., implicit vs. explicit solvation models).

- Reconcile deviations by refining force field parameters (e.g., van der Waals radii for halogens) .

Q. What statistical methods are robust for analyzing heterogeneous biological activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.